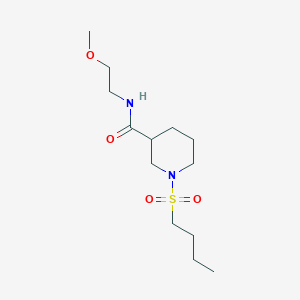

![molecular formula C20H24N2O5 B5539295 N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the creation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions. These compounds are typically synthesized for their potential as opioid kappa agonists. The synthesis process often involves the introduction of different alkyl and aryl substituents, highlighting the compound's versatile nature (Barlow et al., 1991).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrrolidinyl moiety and various substituents that influence their biological activity. The presence of methoxymethyl and methoxyphenyl groups in the compound suggests a complex molecular structure conducive to interaction with biological receptors. Structural studies on similar compounds, such as 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, demonstrate intricate molecular configurations (Pedroso et al., 2020).

Chemical Reactions and Properties

These compounds often exhibit reactions typical of acetamides, such as interactions with primary amines and heterocyclic amines, leading to the formation of Schiff bases and other derivatives. Their chemical reactivity is a key aspect of their potential as biological agents (Farouk et al., 2021).

Physical Properties Analysis

The physical properties of these compounds depend significantly on their molecular structure. Factors such as molecular weight, melting point, solubility, and crystalline structure are essential for understanding their behavior in biological systems. The crystalline structure, in particular, can influence the compound's stability and solubility (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are crucial for the compound's potential biological activity. For instance, the presence of an acetamide group can influence the compound's reactivity with nucleophiles and electrophiles, impacting its biological interactions (Menciu et al., 1999).

Applications De Recherche Scientifique

Green Synthesis

A novel Pd/C catalyst was developed for the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. This catalyst showed high activity, selectivity, and stability, representing an environmentally friendly alternative to traditional reduction methods (Zhang Qun-feng, 2008).

β-Lactam Antibiotics Production

Research on the practical synthesis of key intermediates for β-lactam antibiotics production has been conducted, highlighting the significance of N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide derivatives in pharmaceutical manufacturing (G. Cainelli*, P. Galletti, Daria Giacomini, 1998).

Enzyme Inhibitory Activities

The compound was involved in the synthesis of N-substituted acetamides evaluated for their inhibitory potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These studies contribute to the development of compounds with therapeutic potential in treating diseases associated with these enzymes (N. Virk et al., 2018).

Comparative Metabolism Studies

Comparative studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes included derivatives similar to N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide. These studies offer insights into the metabolic pathways and potential toxicological impacts of these compounds (S. Coleman et al., 2000).

Anticancer Activity

Modifications of the acetamide group in similar compounds to improve anticancer effects and reduce toxicity highlight the therapeutic potential of N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide derivatives. These modifications aimed at potent PI3K inhibitors indicate a pathway for developing effective anticancer agents with lower adverse effects (Xiao-meng Wang et al., 2015).

Propriétés

IUPAC Name |

N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-13(23)21-18-11-22(20(24)19-9-8-16(27-19)12-25-2)10-17(18)14-4-6-15(26-3)7-5-14/h4-9,17-18H,10-12H2,1-3H3,(H,21,23)/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYICKRRLUIKNIA-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C(=O)C3=CC=C(O3)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C(=O)C3=CC=C(O3)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)

![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)

![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)

![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)

![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)